molecular formula C18H20FN3O4S B2516918 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 2034261-41-9

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide

Katalognummer B2516918
CAS-Nummer: 2034261-41-9
Molekulargewicht: 393.43
InChI-Schlüssel: IYMOOWRFYAJYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide" involves strategic functionalization of the benzo[c][1,2,5]thiadiazole core. In one study, the synthesis of non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives was achieved using the Sonogashira cross-coupling reaction, which is known for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This method produced good yields and allowed for the introduction of various terminal groups such as benzene ethynyl tetrazole and propargyl carbazole .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by the presence of a conjugated system that includes a thiadiazole ring fused to a benzene ring. This conjugation is responsible for the absorption in the ultraviolet-visible region, which is typically ascribed to spin and symmetry allowed electronic transitions (1ππ*). The fluorescence emission observed in the range of 460-500 nm with solvatochromism indicates a higher electronic delocalization in the excited state, which is a key feature of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their electroactive nature, as demonstrated by their ability to undergo oxidation and reduction within a certain potential range. The oxidation potentials ranged from 1.54 to 1.61 V vs. NHE, and reduction potentials ranged from -2.00 to -2.05 V vs. NHE. These electrochemical properties are indicative of the compounds' ability to participate in electron transfer processes, which is essential for applications in photo-electro-thermal devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[c][1,2,5]thiadiazole derivatives are notable for their good thermal stability, withstanding temperatures up to 200 °C. The calculated HOMO and LUMO energies using cyclic voltammetry data suggest a significant electrochemical band gap ranging from 3.56 to 3.66 eV. Additionally, DFT and TD-DFT calculations at the B3LYP/6-31G level of theory reveal that the dipole moment of these molecules varies significantly from the electronic ground to the excited state, confirming a charge transfer character. These properties are crucial for the development of materials with specific electronic and optical applications .

In another related study, the synthesis of a specific imidazo[2,1-b]-1,3,4-thiadiazole derivative was achieved through the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide. The compound was characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LCMS, which are essential for confirming the structure and purity of the synthesized molecule .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

The compound has been investigated for its antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which structurally relate to the target compound, demonstrated significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid. These compounds also showed potential anticancer effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer, highlighting their therapeutic potential in oncology (Tumosienė et al., 2020).

Photodynamic Therapy for Cancer Treatment

The compound's structural analogs have been explored for their roles in photodynamic therapy (PDT), a treatment modality for cancer. For instance, zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, demonstrated high singlet oxygen quantum yields, indicating their potential as effective photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Antibacterial and Antifungal Agents

Derivatives of the target compound have been synthesized and evaluated for their antibacterial and antifungal properties. Some derivatives showed significant activity, matching or surpassing standard agents like Ampicillin and Flucanazole, highlighting the compound's potential in developing new antimicrobial therapies (Helal et al., 2013).

Neuroprotective Activities

Research into the compound's analogs has also revealed potent neuroprotective activities. For example, studies on 2-amino-1,3,4-thiadiazole-based compounds have shown significant inhibition of tumor cell proliferation in various cancers, including nervous system tumors. Additionally, these compounds exhibited trophic effects in neuronal cultures and did not affect the viability of normal cells, suggesting their potential as neuroprotective agents (Rzeski et al., 2007).

Spectroscopic and Theoretical Studies

The compound and its derivatives have been subjects of spectroscopic and theoretical investigations, particularly related to their fluorescence properties. Studies have revealed dual fluorescence effects in certain conditions, which are influenced by molecular aggregation and substituent structure. These findings are significant for the development of fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Eigenschaften

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-21-16-10-14(19)15(11-17(16)22(2)27(21,24)25)20-18(23)9-6-12-4-7-13(26-3)8-5-12/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMOOWRFYAJYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CCC3=CC=C(C=C3)OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.